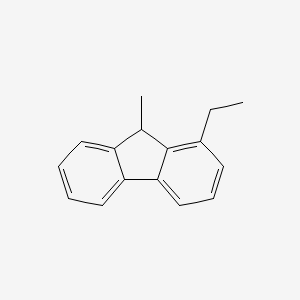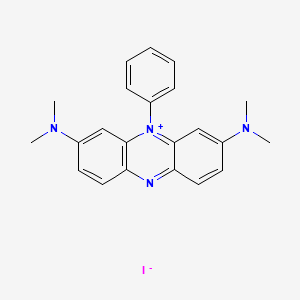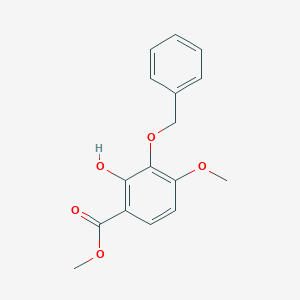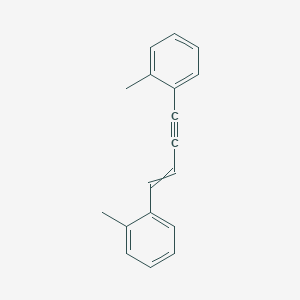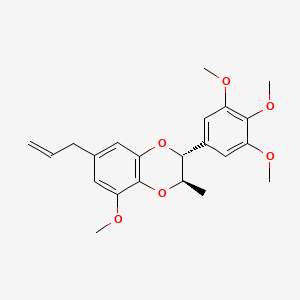
Eusiderin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eusiderin is a neolignan compound found in various plant species, including Virola and Aniba . It belongs to the class of 1,4-benzodioxane lignans and exhibits a range of biological activities. The chemical formula of this compound is C22H26O6, and it has a molar mass of 386.42 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Eusiderin involves several key steps. One common method includes the Mitsunobu reaction between a phenolic derivative of o-vanillin and (S)-ethyl lactate, followed by reduction with diisobutylaluminum hydride (DIBAL) at -78°C to form an aldehyde intermediate . This intermediate undergoes further reactions, including the addition of an aromatic organometallic reagent and cyclization, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources, such as the wood of Eusideroxylon zwageri. The extraction process includes maceration with methanol and fractionation with solvents like n-hexane, dichloromethane, and ethyl acetate . The isolated this compound is then purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Eusiderin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of the terminal methylene group in this compound A can produce primary alcohols, pinacols, and aldehydes .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like DIBAL . The reactions are typically carried out under controlled conditions, such as low temperatures for reductions and specific pH levels for oxidations.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with altered functional groups. For example, oxidation can yield aldehydes and alcohols, while substitution reactions can introduce new aromatic groups .
Wissenschaftliche Forschungsanwendungen
Eusiderin has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Eusiderin involves its interaction with various molecular targets and pathways. For instance, this compound has been shown to inhibit the growth of pathogenic fungi by disrupting their cell membranes . Additionally, it exhibits anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Eusiderin is part of the 1,4-benzodioxane lignan family, which includes other compounds like oxyneolignans, flavonolignans, and coumarinolignans . Compared to these similar compounds, this compound is unique due to its specific structural features and biological activities. For example, this compound A and this compound I, isolated from Eusideroxylon zwageri, have distinct isomeric structures that contribute to their unique properties .
List of Similar Compounds
- Oxyneolignans
- Flavonolignans
- Coumarinolignans
- Stillbenolignans
Eigenschaften
CAS-Nummer |
127420-50-2 |
|---|---|
Molekularformel |
C22H26O6 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
(2R,3R)-5-methoxy-3-methyl-7-prop-2-enyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C22H26O6/c1-7-8-14-9-16(23-3)22-19(10-14)28-20(13(2)27-22)15-11-17(24-4)21(26-6)18(12-15)25-5/h7,9-13,20H,1,8H2,2-6H3/t13-,20+/m1/s1 |
InChI-Schlüssel |
BVNKWNRETUIZFZ-XCLFUZPHSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](OC2=C(O1)C(=CC(=C2)CC=C)OC)C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CC1C(OC2=C(O1)C(=CC(=C2)CC=C)OC)C3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14288107.png)

![2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide](/img/structure/B14288118.png)
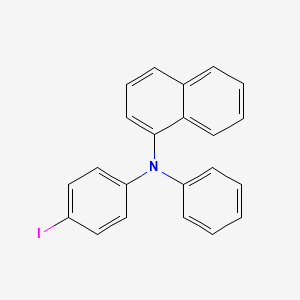
![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)
![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)
![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)

